7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid
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Overview
Description
7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid involves multiple stepsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its thiazole ring is known to interact with various biological targets, making it useful in biochemical research.
Medicine
Its structure suggests it could be used in the development of new pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties .
Industry
In industry, the compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its targets, while the heptanoic acid chain can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and have similar biological activities.
Pyrrolidine Derivatives: Compounds like nicotine and proline share the pyrrolidine ring structure and have different biological activities.
Uniqueness
What sets 7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid apart is its combination of the thiazole and pyrrolidine rings with a heptanoic acid chain. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H42N4O5S |
---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid |
InChI |
InChI=1S/C29H42N4O5S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(34)17-33(23)28(38)26(29(2,3)4)30-14-8-6-5-7-9-24(35)36/h10-13,18,22-23,26,30,34H,5-9,14-17H2,1-4H3,(H,31,37)(H,35,36) |
InChI Key |
SCVBFBWIXTXYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NCCCCCCC(=O)O)O |
Origin of Product |
United States |
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